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Compound of Interest

Compound Name:
2-Chloro-5-methoxy-4-

nitropyridine

CAS No.: 1805667-69-9; 22353-52-2

Cat. No.: B2606098 Get Quote

Compound Class: Halogenated Nitropyridine Derivative Primary Application: Heterocyclic

Scaffold for Kinase Inhibitor Synthesis[1]

Part 1: Chemical Identity & Digital Representation[1]
This section establishes the definitive structural identifiers for the compound. Note that this

specific isomer (4-nitro, 5-methoxy) is distinct from the more common 5-nitro, 4-methoxy

isomer.[1] The structural assignment is based on the IUPAC numbering of the pyridine ring

where the nitrogen is position 1.
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Identifier Type Value / Representation Notes

IUPAC Name
2-Chloro-5-methoxy-4-

nitropyridine

Canonical SMILES COc1c([O-])cc(Cl)nc1
Validated for chemoinformatics

integration.[1][2]

Isomeric SMILES COc1c([O-])cc(Cl)nc1
Achiral molecule; identical to

canonical.[1]

Molecular Formula C₆H₅ClN₂O₃

Molecular Weight 188.57 g/mol

Monoisotopic Mass 187.999 g/mol
Useful for HRMS validation (

Cl isotope).

Structural Topology (InChI)
InChI String:InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3

InChIKey:Computed-Key-Requires-Validation (Note: Due to the rarity of this specific isomer

in public databases compared to its 4-methoxy-5-nitro analog, researchers should generate

the Key locally using the provided InChI string to ensure database consistency).

Part 2: Synthetic Utility & Mechanistic Insight
The value of 2-chloro-5-methoxy-4-nitropyridine lies in its orthogonal reactivity.[1] It

possesses three distinct functional handles, allowing for sequential, regioselective modification.

Reactivity Profile
C2-Chloride (Electrophilic): Activated by the ring nitrogen (ortho) and inductively by the C4-

nitro group.[1] It is the primary site for Nucleophilic Aromatic Substitution (SNAr).

C4-Nitro (Reducible/Electrophilic):
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Reduction: Precursor to the C4-amine (aniline analog), essential for forming fused bicyclic

systems (e.g., imidazopyridines).[1]

Displacement: In rare cases with hard nucleophiles, the nitro group can act as a leaving

group (nitro-displacement), though C2-Cl displacement is kinetically favored.[1]

C5-Methoxy (Donating/Protecting): Acts as a masked hydroxyl group.[1] The electron-

donating nature of the methoxy group slightly deactivates the ring toward SNAr compared to

2-chloro-4-nitropyridine, but directs electrophilic substitution (e.g., halogenation) to the C6

position if further functionalization is required.[1]

Decision Logic: SNAr vs. Reduction
The choice of first-step modification dictates the synthetic pathway.[1]
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Figure 1: Divergent synthetic pathways based on initial chemoselective transformation.

Part 3: Synthesis & Purification Protocols[1]
Synthesis from Precursor
Route: Nitration of 2-chloro-5-methoxypyridine.[1] Rationale: The C5-methoxy group is a strong

ortho/para director.[1] Position 2 is blocked by Chlorine. Position 6 is alpha to the Nitrogen

(deactivated). Position 4 is beta to the Nitrogen and ortho to the Methoxy, making it the

electronically favored site for electrophilic aromatic substitution.

Protocol:

Setup: Charge a reactor with H₂SO₄ (conc., 5 vol) and cool to 0°C.
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Addition: Add 2-chloro-5-methoxypyridine (1.0 eq) portion-wise, maintaining internal

temperature <10°C.

Nitration: Add fuming HNO₃ (1.2 eq) dropwise.

Reaction: Warm to ambient temperature (20-25°C) and stir for 4–6 hours. Monitor by LCMS

for consumption of starting material.

Quench: Pour reaction mixture onto crushed ice/water (10 vol).

Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If

no precipitate, extract with DCM, wash with NaHCO₃ (aq), and concentrate.

SNAr Functionalization (Standard Operating Procedure)
This protocol describes the displacement of the C2-Chloride with a primary amine (R-NH₂).[1]

Materials:

Substrate: 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq)[1]

Nucleophile: Aniline or Aliphatic Amine (1.1 eq)[1]

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

Step-by-Step:

Dissolve the substrate in NMP (0.2 M concentration).

Add DIPEA followed by the amine nucleophile.

Thermodynamics: Heat to 80°C. Note: The 5-methoxy group deactivates the ring, requiring

higher temperatures than non-methoxylated analogs.[1]

Monitoring: Check TLC (Hexane/EtOAc 1:1). The product is usually more polar (lower R_f)

and often brightly colored (yellow/orange) due to the nitro-amine conjugation.
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Workup: Dilute with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to

remove NMP.

Nitro Reduction (Chemoselective)
Critical Warning: Avoid standard catalytic hydrogenation (H₂/Pd-C) if the C2-Cl must be

retained.[1] Palladium often catalyzes hydrodehalogenation (cleaving the C-Cl bond) alongside

nitro reduction.[1]

Recommended Protocol (Iron-Mediated):

Suspend the nitro compound in EtOH/H₂O (4:1).

Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq).

Heat to reflux (70-80°C) with vigorous stirring for 2 hours.

Filtration: Filter hot through Celite to remove iron oxides.[1]

Result: Yields the 4-amino-2-chloro-5-methoxypyridine with the Chloride intact.

Part 4: Visualization of Mechanism[1]
The following diagram illustrates the electronic effects governing the regioselectivity discussed

in Section 3.1.
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Figure 2: Electronic directing effects facilitating the synthesis of the 4-nitro isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2606098#2-chloro-5-methoxy-4-nitropyridine-smiles-
and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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